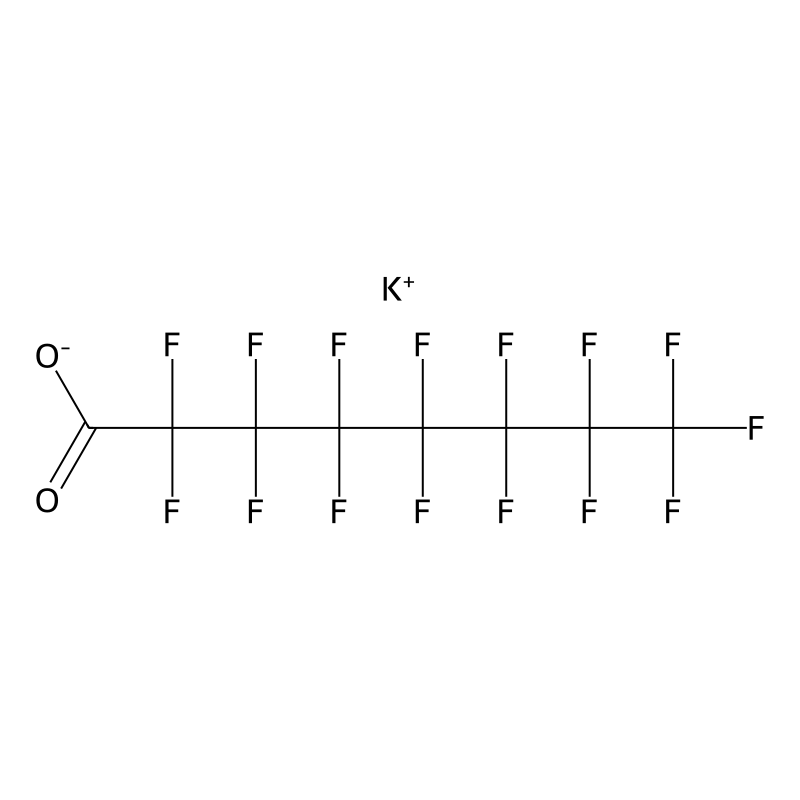Potassium perfluorooctanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Membrane Biophysics:
K-PFOA interacts with biological membranes, particularly those found in lung cells. Studies investigate how K-PFOA affects the function of these membranes, specifically focusing on its impact on pulmonary surfactant, a substance crucial for lung function Effect of potassium perfluorooctanesulfonate, perfluorooctanoate and octanesulfonate on the phase transition of dipalmitoylphosphatidylcholine (DPPC) bilayers - PubMed: . By understanding these interactions, researchers can gain insights into the potential mechanisms of K-PFOA toxicity.
Potassium perfluorooctanoate is a perfluorinated carboxylate compound, specifically the potassium salt of perfluorooctanoic acid. It is characterized by a long carbon chain fully substituted with fluorine atoms, which imparts unique properties such as high thermal stability and resistance to degradation. This compound is often used in various industrial applications, particularly as a surfactant and emulsifier in the production of fluoropolymers like polytetrafluoroethylene. Its chemical structure can be represented as .
The specific mechanism of action of K-PFOA is not fully understood, but research suggests it may interfere with various biological processes. It might:
- Disrupt hormonal signaling by mimicking natural hormones.
- Affect immune function.
- Interfere with fetal development.
More research is needed to elucidate the complete mechanisms by which K-PFOA exerts its effects.
Toxicity
Studies suggest K-PFOA may be harmful if swallowed, inhaled, or comes into contact with skin or eyes []. Chronic exposure has been linked to various health problems, including increased risk of certain cancers, developmental problems in children, and changes in cholesterol levels.
Flammability
Not readily flammable.
Reactivity
Generally unreactive under normal conditions.
Research indicates that potassium perfluorooctanoate exhibits significant biological activity, particularly concerning its potential toxicological effects. Studies have shown that exposure to this compound can lead to immunotoxicity, affecting immune response mechanisms in laboratory animals. For instance, it has been linked to suppression of immunoglobulin production and alterations in natural killer cell activity. Furthermore, its persistence in biological systems raises concerns regarding bioaccumulation and potential long-term health effects on humans and wildlife .
Potassium perfluorooctanoate can be synthesized through several methods:
- Electrochemical Fluorination: This method involves the fluorination of octanoic acid or its derivatives using electrochemical processes to introduce fluorine atoms into the hydrocarbon chain.
- Telomerization: A process where short-chain perfluoroalkyl compounds are polymerized to form longer chains, followed by carboxylation to yield perfluorooctanoic acid, which is then neutralized with potassium hydroxide.
- Direct Fluorination: This involves reacting octanoic acid with elemental fluorine under controlled conditions to produce the perfluorinated compound.
Potassium perfluorooctanoate is distinct due to its longer carbon chain compared to other similar compounds, which contributes to its unique physical and chemical properties.
Studies have focused on the interactions of potassium perfluorooctanoate with biological membranes and other compounds. For instance, it has been shown to alter the phase transition of phospholipid bilayers, indicating its potential impact on cellular structures . Furthermore, its interactions with proteins and enzymes have been investigated to understand its immunotoxic effects better.
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Related CAS
GHS Hazard Statements
H302+H332 (100%): Harmful if swallowed or if inhaled [Warning Acute toxicity, oral;
acute toxicity, inhalation];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]
Pictograms

Irritant








